molecular formula C9H4Cl3N B183079 2,4,6-Trichloroquinoline CAS No. 1677-50-5

2,4,6-Trichloroquinoline

Cat. No. B183079
CAS RN: 1677-50-5
M. Wt: 232.5 g/mol
InChI Key: ALESUIVUHLTNLB-UHFFFAOYSA-N
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Description

2,4,6-Trichloroquinoline is a chemical compound with the formula C9H4Cl3N. It has a molecular weight of 232.49 g/mol . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 2,4,6-Trichloroquinoline consists of a quinoline ring system with three chlorine atoms attached at the 2, 4, and 6 positions . The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

2,4,6-Trichloroquinoline has a molecular weight of 232.49 g/mol . The density is predicted to be 1.523 g/cm3, and the boiling point is predicted to be 300 °C .

Scientific Research Applications

  • Antimalarial Activity : A study by Bhat et al. (2016) synthesized hybrid 4-aminoquinolines-1,3,5-triazine by displacing chlorine atoms of 2,4,6-trichloro-1,3,5-triazine. These derivatives exhibited mild to moderate antimalarial activity when tested against the RKL2 strain of Plasmodium falciparum (Bhat et al., 2016).

  • Synthesis of Antimalarial Derivatives : Surrey and Hammer (1946) described the preparation of various trichloroquinolines, including 4,6,7- and 4,5,6-trichloroquinolines, from corresponding dichloroanilines. These compounds showed antimalarial activity, particularly those with a halogen atom in the 7-position (Surrey & Hammer, 1946).

  • Chemistry and Applications of Related Analogs : Hamama et al. (2018) highlighted recent research data on the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, covering their synthesis and biological evaluation (Hamama et al., 2018).

  • Synthesis of Quinazolinones : Sharma et al. (2012) developed a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, TCT) catalyzed approach for the synthesis of dihydroquinazolinones and spiro quinazolinones, which are biologically active (Sharma et al., 2012).

  • Apoptotic Activity in Cancer Therapy : Somvanshi et al. (2008) synthesized 2,4-dichloro-6-methylquinoline and evaluated its anti-cancer activity, finding cytotoxic and apoptotic activity against human oral squamous carcinoma (KB) cell line (Somvanshi et al., 2008).

  • Synthesis of Triazine Derivatives : Dolzhenko et al. (2021) developed a method for synthesizing 4-aryl-6-cycloamino-1,3,5-triazin-2-amines, with some derivatives showing potent antileukemic activity (Dolzhenko et al., 2021).

properties

IUPAC Name

2,4,6-trichloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl3N/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALESUIVUHLTNLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596351
Record name 2,4,6-Trichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trichloroquinoline

CAS RN

1677-50-5
Record name 2,4,6-Trichloroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1677-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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